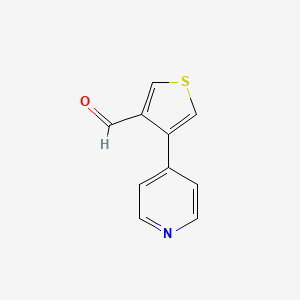

4-(Pyridin-4-yl)thiophene-3-carbaldehyde

Descripción

Propiedades

Fórmula molecular |

C10H7NOS |

|---|---|

Peso molecular |

189.24 g/mol |

Nombre IUPAC |

4-pyridin-4-ylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-5-9-6-13-7-10(9)8-1-3-11-4-2-8/h1-7H |

Clave InChI |

OHBXHWHHCPKISX-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC=C1C2=CSC=C2C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Pyridin-4-yl)thiophene-3-carbaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated thiophene derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 110°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-4-yl)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to room temperature.

Substitution: Bromine in acetic acid at room temperature.

Major Products

Oxidation: 4-(Pyridin-4-yl)thiophene-3-carboxylic acid.

Reduction: 4-(Pyridin-4-yl)thiophene-3-methanol.

Substitution: 2-Bromo-4-(Pyridin-4-yl)thiophene-3-carbaldehyde.

Aplicaciones Científicas De Investigación

4-(Pyridin-4-yl)thiophene-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-4-yl)thiophene-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biological pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to 4-(4-Chlorophenethyl)thiophene-3-carbaldehyde (CAS: 1007387-40-7), a structurally analogous thiophene-carbaldehyde derivative . Key differences include:

- Substituents : The pyridinyl group in the target compound is replaced with a 4-chlorophenethyl group (-CH₂CH₂-C₆H₄Cl) in the analog.

- Molecular Weight : The chlorophenethyl substituent increases the molecular weight to 250.74 g/mol versus 189.23 g/mol for the pyridinyl derivative.

- Electronic Effects : The pyridine ring introduces a basic nitrogen atom capable of hydrogen bonding or metal coordination, whereas the chlorophenethyl group adds lipophilicity and steric bulk due to the chlorine atom and ethyl chain .

Physicochemical and Availability Data

Actividad Biológica

4-(Pyridin-4-yl)thiophene-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by case studies and research findings.

Chemical Structure

The compound features a thiophene ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing thiophene and pyridine rings. For instance, derivatives of pyridine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | S. aureus |

| Pyridine derivative A | 2.18 | B. subtilis |

| Pyridine derivative B | 3.08 | E. coli |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of specific pathways critical for cancer cell proliferation.

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxicity of this compound against various human cancer cell lines. The results indicated an IC50 value of approximately 193.93 μg/mL against A549 cells, suggesting moderate activity compared to established chemotherapeutics like 5-fluorouracil .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μg/mL) | Comparison with Control |

|---|---|---|

| HepG2 | TBD | Higher than standard |

| A549 | 193.93 | Lower than control |

Anti-inflammatory and Antioxidant Activity

The thiophene moiety is associated with anti-inflammatory properties, as evidenced by studies showing its ability to inhibit pro-inflammatory cytokines in vitro . Additionally, compounds similar to this compound have demonstrated antioxidant activities by scavenging free radicals and reducing lipid peroxidation.

Research Findings

A study reported that derivatives featuring thiophene exhibited potent anti-inflammatory effects in both in vitro and in vivo models, highlighting their potential as therapeutic agents for inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.

- Anticancer Mechanism : Disruption of cell cycle progression and induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : Modulation of cytokine release and inhibition of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Pyridin-4-yl)thiophene-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves reductive amination of thiophene-3-carbaldehyde derivatives with pyridyl-containing amines. For example, describes reductive amination using amines under optimized solvent conditions (e.g., CHCl/MeOH/NHOH) and purification via flash column chromatography. Yield optimization may involve adjusting stoichiometry, temperature (room temperature to 50°C), and catalyst selection (e.g., NaBHCN). Alternative routes include condensation reactions of pyridine-4-carbaldehyde with thiophene precursors, as seen in analogous syntheses of pyridyl-thiophene hybrids .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pyridyl/thiophene ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 197.0273).

- Elemental Analysis : Microanalysis (C, H, N, S) to confirm purity (>98%). emphasizes the necessity of full spectroscopic and analytical data for reproducibility .

Q. What solvents and conditions are suitable for handling this compound in experimental setups?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl). recommends using anhydrous solvents under inert atmospheres (N/Ar) to prevent aldehyde oxidation. Stability tests under varying pH (4–9) and temperatures (−20°C to 25°C) are advised for long-term storage .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Crystallize the compound via slow evaporation in a solvent mixture (e.g., ethanol/diethyl ether). Use SHELX programs ( ) for structure refinement. Key parameters include:

- Torsion angles : Confirm planarity between thiophene and pyridyl rings.

- Hydrogen bonding : Identify intermolecular interactions (e.g., C=O···H–N) affecting crystal packing. demonstrates similar protocols for pyridine-carbaldehyde derivatives, highlighting R-factor thresholds (<0.05) for reliable data .

Q. What computational methods are effective for predicting the electronic properties of this compound in material science applications?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze:

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer behavior.

- Electrostatic potential maps : Identify reactive sites for further functionalization. supports using computational tools to correlate electronic structure with optoelectronic performance in thiophene-based materials .

Q. How can researchers address contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Structural analogs : Compare results with derivatives like 3-(pyridin-4-yl)pyrazoles ( ).

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO <0.1%).

- SAR analysis : Systematically vary substituents (e.g., replacing the aldehyde with carboxylic acid) to isolate pharmacophoric groups. highlights iterative SAR strategies for resolving activity conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.